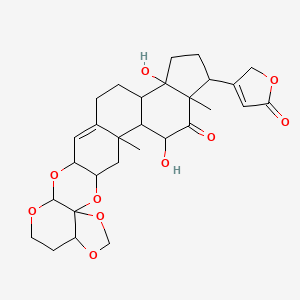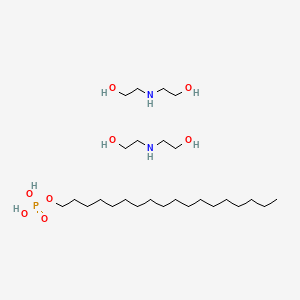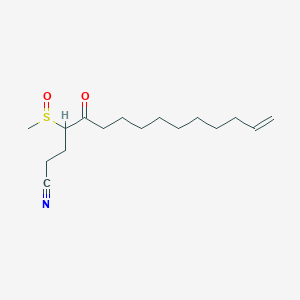![molecular formula C21H20O2 B14487959 1,1'-[(2-Phenoxyethoxy)methylene]dibenzene CAS No. 64277-09-4](/img/structure/B14487959.png)
1,1'-[(2-Phenoxyethoxy)methylene]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene is an organic compound that belongs to the class of aromatic compounds It consists of two benzene rings connected by a methylene bridge, which is further linked to a phenoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene typically involves the following steps:
Preparation of 2-Phenoxyethanol: This can be achieved by reacting phenol with ethylene oxide under basic conditions.
Formation of the Methylene Bridge: The 2-phenoxyethanol is then reacted with formaldehyde to form the methylene bridge.
Coupling with Benzene Rings: Finally, the intermediate product is coupled with benzene rings through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The benzene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[(2-Methoxyethoxy)methylene]dibenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene is unique due to the presence of the phenoxy group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
64277-09-4 |
|---|---|
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-benzhydryloxyethoxybenzene |
InChI |
InChI=1S/C21H20O2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-17-16-22-20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
Clé InChI |
ABHLPSYCVJMSNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


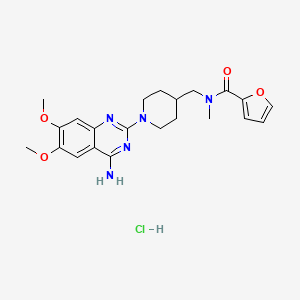
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
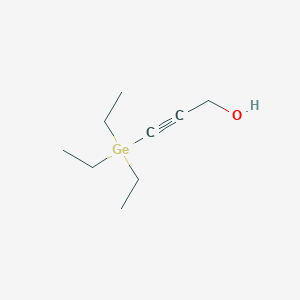

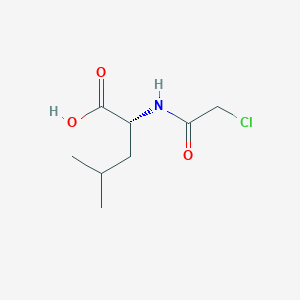
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
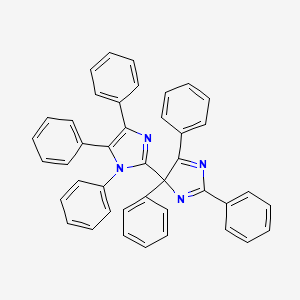
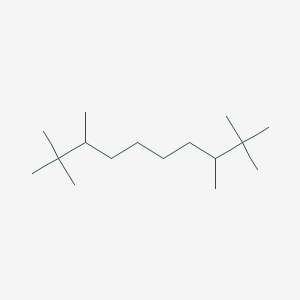
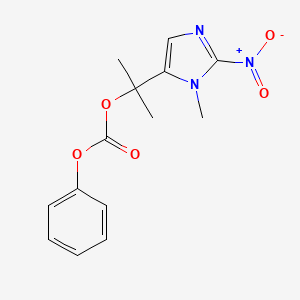
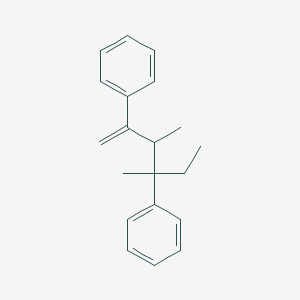
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
